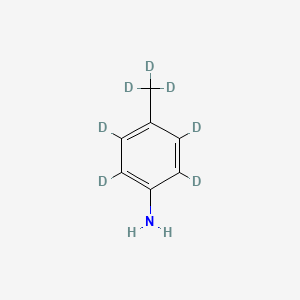
3,6-Dibromo-o-anisidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by its molecular formula C7H7Br2NO and a molecular weight of 280.94 g/mol. It is a very toxic agent and is used as a building block in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,6-Dibromo-o-anisidine can be synthesized through the bromination of o-anisidine. The process involves the introduction of bromine atoms into the aromatic ring of o-anisidine. This reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 3 and 6 positions .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Dibromo-o-anisidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the bromine atoms can lead to the formation of o-anisidine or partially debrominated products.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as zinc (Zn) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: o-Anisidine or partially debrominated products.
Substitution: Substituted anisidines with various functional groups.
Applications De Recherche Scientifique
3,6-Dibromo-o-anisidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the production of dyes and pigments.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,6-Dibromo-o-anisidine involves its interaction with molecular targets through its bromine atoms and methoxy group. These functional groups enable the compound to participate in various chemical reactions, including electrophilic and nucleophilic interactions. The pathways involved in its mechanism of action include the formation of reactive intermediates that can interact with biological molecules, leading to potential biological effects .
Comparaison Avec Des Composés Similaires
2-Anisidine: The parent compound of 3,6-Dibromo-o-anisidine, used in the synthesis of dyes and pigments.
o-Dianisidine: A bifunctional compound derived from o-anisidine, used in the production of azo dyes.
3,5-Dibromo-o-anisidine: Another dibrominated derivative with similar properties but different bromination pattern.
Uniqueness: this compound is unique due to its specific bromination pattern at the 3 and 6 positions, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and specialty chemicals.
Propriétés
IUPAC Name |
3,6-dibromo-2-methoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZROVDZHJROAEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1N)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
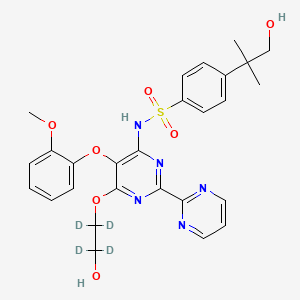
![2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(3-methylbutoxy)carbonyl]cytidine](/img/structure/B588150.png)

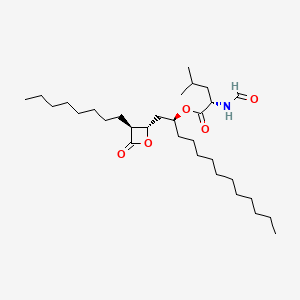

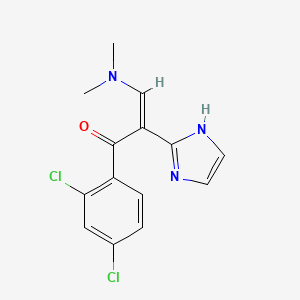
![1h-Cycloprop[e]imidazo[1,2-a]pyridine](/img/structure/B588157.png)
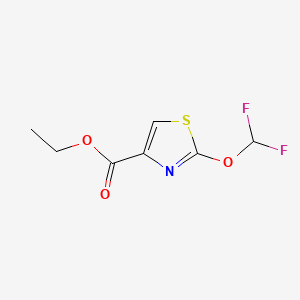
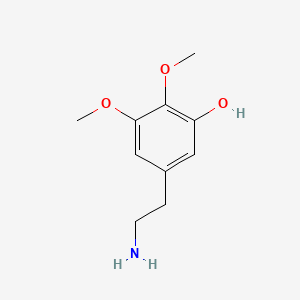
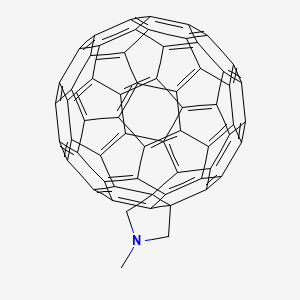


![7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI)](/img/new.no-structure.jpg)
